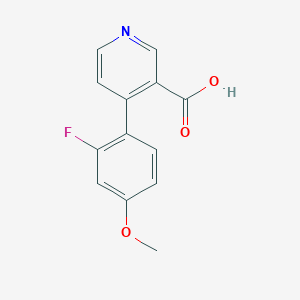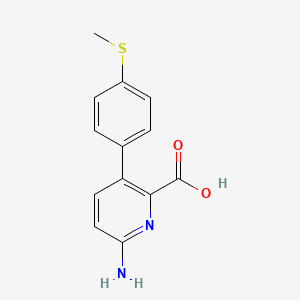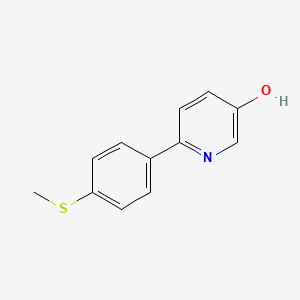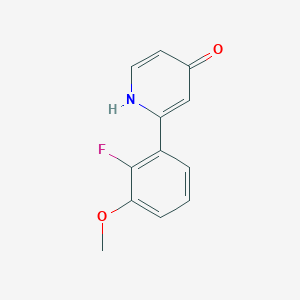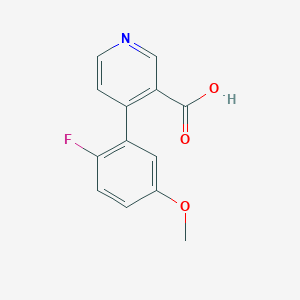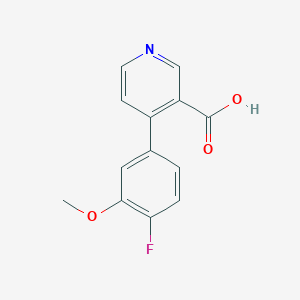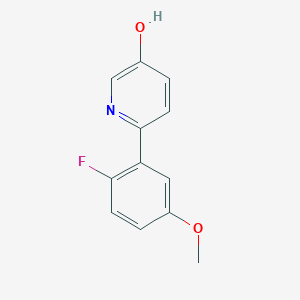
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine (2F-5M-5H) is a novel compound belonging to the family of pyridines. This compound has recently been gaining attention due to its potential applications in scientific research. It has been reported to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been found to have a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It has also been used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function.
作用机制
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% is believed to act as an antioxidant, scavenging free radicals and reactive oxygen species. It has been reported to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been reported to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and cytokines. In addition, it has been found to reduce the production of reactive oxygen species, as well as to reduce oxidative stress and cell damage. It has also been found to reduce the production of certain cytokines, such as interleukin-6 and tumor necrosis factor-α.
实验室实验的优点和局限性
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without losing its activity. In addition, it is relatively easy to synthesize, and can be synthesized in large quantities. However, 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% also has some limitations. It is not very soluble in water, and therefore may not be suitable for use in some experiments. In addition, it is not very stable in the presence of light or air, and therefore may not be suitable for use in some experiments.
未来方向
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has a wide range of potential future applications. It could be used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It could also be used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function. In addition, it could be used to study the effects of certain compounds on gene expression, as well as to study the effects of certain compounds on cell signaling pathways. Finally, it could be used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on the development of cancer.
合成方法
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-hydroxypyridine with 2-fluoro-5-methoxybenzaldehyde in the presence of a strong acid catalyst. This produces a mixture of 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% and its isomer 2-fluoro-5-methoxyphenyl-5-hydroxy-2-pyridone. The second step involves the separation of the two compounds through chromatography.
属性
IUPAC Name |
6-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGUBYXDKONTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692569 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-66-0 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




